4-ethyl-4H-1,2,4-triazol-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
135302-04-4 |
|---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
113.1 |
Purity |
95 |
Origin of Product |
United States |
The Enduring Significance of the 1,2,4 Triazole Heterocyclic System in Organic Chemistry
The 1,2,4-triazole (B32235) ring, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in the field of organic and medicinal chemistry. organic-chemistry.orgnih.gov Its prevalence stems from a combination of factors including its aromaticity, metabolic stability, and its capacity to engage in various non-covalent interactions. This versatile scaffold is a key component in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. nih.gov The ability of the triazole nucleus to serve as a pharmacophore has led to its incorporation into numerous therapeutic agents.
Beyond its medicinal applications, the 1,2,4-triazole system is instrumental in materials science and agrochemicals. Its derivatives are investigated for applications in coordination chemistry, where the nitrogen atoms can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other complex structures. The inherent stability and diverse reactivity of the 1,2,4-triazole ring ensure its continued relevance and exploration in various branches of chemical science.
Unveiling the Structural and Reactive Nature of 4 Ethyl 4h 1,2,4 Triazol 3 Ol
Structural Characteristics: The chemical structure of 4-ethyl-4H-1,2,4-triazol-3-ol is defined by a 1,2,4-triazole (B32235) ring with an ethyl group attached to the nitrogen atom at position 4 and a hydroxyl group at position 3. The presence of the hydroxyl group introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium with its corresponding triazolone form. This tautomerism is a critical factor influencing the compound's physical and chemical properties.
Table 1: Physicochemical Properties of 4-Ethyl-4H-1,2,4-triazole (Note: Data is for the isomeric compound 4-Ethyl-4H-1,2,4-triazole as specific experimental data for the 3-ol derivative is limited.)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H7N3 | PubChem nih.gov |
| Molecular Weight | 97.12 g/mol | PubChem nih.gov |
| XLogP3-AA | -0.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
Unique Reactivity Potential: The reactivity of this compound is dictated by the interplay of its functional groups. The hydroxyl group can undergo reactions typical of alcohols, such as etherification and esterification. Furthermore, its acidic proton can be removed by a base, forming a triazolate anion which can act as a nucleophile in various reactions. The nitrogen atoms of the triazole ring possess lone pairs of electrons, allowing them to act as bases or nucleophiles and to coordinate with metal ions. The ethyl group at the N4 position influences the compound's solubility and steric environment. The potential for keto-enol tautomerism also provides different pathways for reactivity, with the keto form having a reactive carbonyl group.
Current Research Trajectories and Academic Relevance
Established Synthetic Pathways to the 1,2,4-Triazol-3-ol Core Structure
The construction of the 1,2,4-triazole-3-ol core is a fundamental step in the synthesis of this compound and its analogs. Various synthetic strategies have been developed to efficiently assemble this heterocyclic system.
Cyclization Reactions for Heterocyclic Ring Formation
The formation of the 1,2,4-triazole ring is predominantly achieved through cyclization reactions. A common method involves the cyclization of thiosemicarbazide (B42300) derivatives. For instance, N-amino-N-methylthiourea can be cyclized with formic acid to yield a 2-methyl-1,2,4-triazole-3-thione. google.com Similarly, 1,4-substituted thiosemicarbazides can be cyclized to form 1,2,4-triazole-3-thiols. researchgate.net Another approach involves the reaction of a hydrazine (B178648) with glyoxylic acid to form a hydrazono acetic acid intermediate, which is then reacted with a thiocyanate (B1210189) to produce the 1,2,4-triazole-3-thione compound. google.com This latter method is noted for its high regioselectivity and yield. google.com
The synthesis of 1,2,4-triazole-3-thiones can also be achieved by reacting carboxylic acid hydrazides with isothiocyanates, followed by cyclization of the resulting thiosemicarbazide intermediate. researchgate.netzsmu.edu.ua The alkaline cyclization of 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-alkyl/aryl-thiosemicarbazides with sodium hydroxide (B78521) is a documented route to produce the corresponding 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. zsmu.edu.ua
Furthermore, visible light-induced [3+2] cyclization reactions have emerged as a novel method for synthesizing 1,2,4-triazolines, which can then be converted to 1,2,4-triazoles. rsc.org
Precursor-Based Synthesis Strategies and Efficiency Considerations
The choice of precursors is critical for the efficient synthesis of the 1,2,4-triazol-3-ol core. Thiocarbohydrazide (B147625) has been utilized as a precursor in the synthesis of 4-amino-3-(1,2,3,4,5,6-hexahydroxyhexyl)-1H-1,2,4-triazole-5(4H)-thione by refluxing with D-glucoheptonic acid-1,4-lactone. mdpi.com The direct fusion of thiocarbohydrazide with succinic acid is another method to produce bis-(4-amino-1,2,4-triazol-3-thiole). researchgate.net
The efficiency of these synthetic pathways can be influenced by various factors, including reaction conditions and the nature of the substituents. For example, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, monosubstituted hydrazines, and primary amidines using HATU as a coupling reagent demonstrates high regioselectivity and good yields. isres.org Microwave irradiation has been employed for the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, offering a simple, efficient, and mild procedure with excellent functional-group tolerance. organic-chemistry.org
Derivatization and Functionalization Approaches for this compound
Once the 1,2,4-triazol-3-ol core is established, further derivatization and functionalization can be carried out to introduce the ethyl group at the N4 position and to modify other positions of the ring.
Alkylation and Acylation Reactions at Nitrogen and Oxygen Centers
Alkylation is a key reaction for introducing the ethyl group onto the triazole ring. The alkylation of 1,2,4-triazole-3-thiones can occur at either the sulfur or nitrogen atoms. Studies have shown that S-alkylation often occurs selectively, especially under neutral conditions. uzhnu.edu.ua For instance, the alkylation of 4-phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione with benzyl (B1604629) chloride or propargyl bromide results in S-substituted products. uzhnu.edu.ua The reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with alkyl halides in the presence of potassium hydroxide leads to S-alkylation. uzhnu.edu.ua
The synthesis of N-ethylated 5-(1-phenylcarbamoyl)piperidine-1,2,4-triazole has been reported as an intermediate in the synthesis of more complex molecules. nih.gov This intermediate is then further reacted with various electrophiles. nih.gov Acylation reactions can also be employed to functionalize the triazole ring. nih.gov
Regioselective Substitution Patterns and Their Mechanistic Implications
The regioselectivity of alkylation and other substitution reactions on the 1,2,4-triazole ring is a critical aspect of its chemistry. The alkylation of unsymmetrically substituted 3,5-diaryl-1H-1,2,4-triazoles has been shown to occur preferentially at the nitrogen atom adjacent to the more electron-donating group. nih.gov This suggests that electronic effects play a significant role in determining the outcome of the reaction.
In the case of S-substituted 1,2,4-triazoles, alkylation with dihaloalkanes can lead to the formation of different regioisomers. For example, the reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) can produce three different bis(triazolyl)methane isomers. researchgate.net Theoretical studies, such as AM1 calculations, have been used to explain the observed regioselectivity, with N(2) alkylated isomers often being preferentially formed. researchgate.net The rearrangement of 4-methyl-3,5-diaryl-4H-1,2,4-triazoles to 1-methyl-3,5-diaryl-1H-1,2,4-triazoles also exhibits regioselectivity that is comparable to that of alkylation reactions, supporting a mechanism involving nucleophilic displacement steps. nih.gov
Green Chemistry Principles in the Synthesis of Triazol-3-ol Derivatives
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. rsc.org The principles of green chemistry, such as the use of safer solvents and catalysts, and the reduction of waste, are being increasingly applied to the synthesis of triazole derivatives. nih.govconsensus.appnih.govtandfonline.com
The use of water as a solvent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the synthesis of 1,2,3-triazoles is a notable example of a green approach. consensus.app This method not only provides high yields but also allows for the recycling of the catalyst and solvent. consensus.app Other green solvents, such as glycerol (B35011) and deep eutectic solvents (DES), have also been successfully employed in triazole synthesis. consensus.app Furthermore, the use of ultrasound and mechanochemistry represents another avenue for conducting triazole synthesis under greener conditions. nih.gov These methods can lead to more efficient reactions with reduced energy consumption and waste generation.
Prototropic Tautomerism and Isomeric Equilibria within the Triazol-3-ol Framework
The 1,2,4-triazole ring system is characterized by its capacity for prototropic tautomerism, a process involving the migration of a proton. researchgate.netncl.res.in For this compound, this phenomenon gives rise to different tautomeric forms, primarily the -ol and -one forms, which can exist in equilibrium. The position of this equilibrium is a critical determinant of the compound's chemical reactivity and biological interactions. researchgate.net
Experimental Determination of Tautomeric Forms
The predominant tautomeric forms of 1,2,4-triazole derivatives can be experimentally determined using advanced spectroscopic techniques.
Advanced NMR Techniques: Multidimensional NMR spectroscopy is a powerful tool for studying the tautomerism of complex molecules. numberanalytics.comresearchgate.net Techniques such as 2D NMR can provide detailed structural information and help identify the different tautomers present in a sample. numberanalytics.com For this compound, NMR studies, including the analysis of chemical shifts and coupling constants in various solvents, can elucidate the relative stabilities of the tautomers and the nature of solute-solvent interactions. walshmedicalmedia.comrsc.org The use of "fixed" derivatives, where the mobile proton is replaced by a group like methyl, can also help in comparing the spectroscopic data and identifying the predominant tautomer. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are instrumental in identifying specific tautomeric forms based on their characteristic vibrational absorption bands. walshmedicalmedia.comscience.gov The presence of a strong C=O stretching band in the IR spectrum, for instance, would indicate the presence of the triazol-3-one tautomer, while a distinct O-H stretching band would suggest the triazol-3-ol form. The influence of hydrogen bonding on the vibrational spectra of 1,2,4-triazoles has been extensively studied, providing a basis for interpreting the spectra of its derivatives. aip.orgnih.govhelsinki.fi
Factors Influencing Tautomeric Preferences in Solution and Solid State
The equilibrium between the different tautomeric forms of this compound is influenced by several factors, including the physical state (solution or solid) and the nature of the surrounding environment.
In Solution: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. ncl.res.inwalshmedicalmedia.com Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. walshmedicalmedia.commdpi.com For example, in a polar solvent, the more polar triazol-3-one form might be favored. The tautomeric equilibrium of 1,2,4-triazole derivatives has been shown to be sensitive to the solvent environment. researchgate.net
In the Solid State: In the crystalline phase, intermolecular hydrogen bonding is a dominant factor in stabilizing a particular tautomer. olemiss.edumdpi.com X-ray crystallography is a definitive method for determining the structure in the solid state and can reveal the specific tautomeric form present in the crystal lattice. rsc.org For 1,2,4-triazoles, strong N-H---N hydrogen bonds are known to be significant in the solid state. olemiss.edu
Advanced Spectroscopic Characterization for Conformational and Electronic Structure Analysis
A comprehensive understanding of the conformational and electronic structure of this compound is achieved through the application of various advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing insights into stereochemistry and dynamic processes. researchgate.netresearchgate.net
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the proton on the triazole ring. The chemical shift of the ring proton can be indicative of the electronic environment and the tautomeric form. ipb.pt The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.3 | Triplet |
| CH₂ (ethyl) | ~4.0 | Quartet |
| CH (triazole) | ~7.5-8.5 | Singlet |
| OH/NH | Variable, broad | Singlet |
This table is illustrative and actual values may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~45 |
| C3 (triazole) | ~150-160 |
| C5 (triazole) | ~140-150 |
This table is illustrative and actual values may vary based on the predominant tautomeric form.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. aip.orgnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For the triazol-3-ol tautomer, a broad band in the region of 3200-3600 cm⁻¹ due to O-H stretching would be expected. The triazol-3-one tautomer would show a strong C=O stretching vibration typically in the range of 1650-1750 cm⁻¹. Other characteristic bands would include C-H stretching of the ethyl group and ring vibrations of the triazole moiety. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are less polar. olemiss.edu It can provide further insights into the molecular structure and hydrogen bonding within the sample. olemiss.edu
Table 3: Key IR Absorption Bands for Potential Tautomers of this compound
| Functional Group | Tautomeric Form | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch | Triazol-3-ol | 3200-3600 (broad) |
| N-H Stretch | Triazol-3-one | 3100-3500 (broad) |
| C=O Stretch | Triazol-3-one | 1650-1750 (strong) |
| C=N Stretch | Both | ~1600 |
| C-N Stretch | Both | ~1300-1400 |
This table is illustrative and based on general spectroscopic data.
Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern of this compound would likely involve the loss of the ethyl group, cleavage of the triazole ring, and other characteristic fragmentations that can help confirm its structure. nist.gov
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule. csfarmacie.czmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the expected electronic transitions would primarily involve the n → π* and π → π* transitions associated with the triazole ring.
A study on 1,2,3-triazole derivatives, which share some structural similarities with 1,2,4-triazoles, demonstrated λmax values around 249 nm in dichloromethane. rsc.org This suggests that the core triazole structure is a key determinant of the electronic absorption properties.
Solid-State Structure and Supramolecular Interactions
The solid-state structure of this compound, like other triazole derivatives, is governed by a combination of its molecular geometry and the intermolecular forces that dictate its crystal packing. These interactions are crucial in determining the physical properties of the material.
X-ray Crystallography for Crystal Packing Motifs and Intermolecular Contact Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related compounds provides a strong indication of the expected structural features.
For example, the crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione was determined to be orthorhombic. researchgate.net In another instance, the crystal structure of a derivative, 1-(4-chlorophenyl)-4,4-dimethyl-3-(4H-1,2,4-triazol-4-ylmethyl)pentan-3-ol monohydrate, revealed that the triazole ring is approximately perpendicular to the benzene (B151609) ring. researchgate.net This structure is stabilized by intermolecular O-H···N hydrogen bonds. researchgate.net Such hydrogen bonding is a common and critical feature in the crystal packing of triazole derivatives containing hydroxyl and nitrogen functionalities.
In the crystal structure of 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked into centrosymmetric dimers via intermolecular N–H···S hydrogen bonds. iucr.org This highlights the importance of hydrogen bonding in directing the supramolecular assembly of triazole-based compounds.
Table 1: Crystallographic Data for a Related Triazole Derivative
| Parameter | 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione researchgate.net |
| Formula | C8H12N6S2 |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 21.802(4) |
| b (Å) | 8.821(2) |
| c (Å) | 12.676(4) |
| Volume (ų) | 2437.8 |
| Z | 8 |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions (e.g., N-H...O, C-H...N)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules.
Similarly, for 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-methylquinoxalin-2(1H)-one, the dominant interactions were found to be H···H (52.7%), H···N/N···H (18.9%), and H···C/C···H (17.0%). iucr.org These studies underscore the prevalence of hydrogen-based interactions in the crystal structures of triazole compounds. For this compound, it is anticipated that strong N-H···O and O-H···N hydrogen bonds would be prominent features, alongside weaker C-H···N and C-H···O interactions, all of which could be quantified using Hirshfeld surface analysis.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Triazole
| Interaction Type | Contribution (%) in ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate nih.gov |
| H···H | 54.6 |
| H···N | 16.1 |
| H···O | 13.6 |
Principles of Crystal Engineering Applied to this compound Architectures
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to this compound to create specific supramolecular architectures.
The presence of both hydrogen bond donors (O-H and potentially N-H in tautomeric forms) and acceptors (N atoms of the triazole ring and the oxygen of the hydroxyl group) makes this compound an excellent candidate for the construction of predictable hydrogen-bonded networks. By understanding the preferred hydrogen bonding motifs, it is possible to design and synthesize co-crystals or salts with complementary molecules to achieve desired crystal packing and, consequently, specific physical properties.
The study of intermolecular interactions in various triazole derivatives, such as the formation of chains and dimers through hydrogen bonding, provides a foundational knowledge base for the application of crystal engineering principles. researchgate.netiucr.org For instance, the robust N-H···N and O-H···N synthons observed in related structures could be exploited to build extended one-, two-, or three-dimensional networks with tailored functionalities.
Theoretical and Computational Chemistry Studies of 4 Ethyl 4h 1,2,4 Triazol 3 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Optimized Molecular Geometries and Conformational Landscapes
No published data is available on the optimized bond lengths, bond angles, and dihedral angles for 4-ethyl-4H-1,2,4-triazol-3-ol. Such a study would typically involve DFT calculations (e.g., using the B3LYP functional) to determine the most stable three-dimensional structure and explore the energy landscape related to the rotation of the ethyl group.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Theoretical vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra, have not been calculated for this molecule. This analysis would help in assigning specific vibrational modes to the stretching and bending of its constituent chemical bonds.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
MEP maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been generated for this compound. These maps would be essential for understanding its reactivity.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
There is no NBO analysis data available, which would provide insight into intramolecular interactions, charge transfer, and the specific hybridization of the atoms within the triazole ring and its substituents.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
HOMO-LUMO Energy Gap Analysis and Electronic Excitation Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have not been reported. The HOMO-LUMO energy gap is a key descriptor for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov
Until dedicated computational research is conducted and published, a scientifically accurate article on these specific theoretical aspects of this compound cannot be compiled.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
Fukui functions are essential tools in density functional theory (DFT) for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions, along with global reactivity descriptors like electrophilicity and nucleophilicity indices, provide a quantitative measure of a molecule's reactivity.
For this compound, the hydroxyl group at the 3-position, similar to the amino group in the studied analogues, is expected to be a primary site for electrophilic attack. The nitrogen atoms within the triazole ring also contribute significantly to the molecule's nucleophilic character. The ethyl group at the N4 position will likely influence the electronic distribution and, consequently, the reactivity of the entire molecule.
Table 1: Hypothetical Fukui Function and Reactivity Indices for this compound
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 | Low | Moderate | Low |
| N2 | Moderate | Low | Moderate |
| C3-O | High | Low | High |
| N4 | Low | High | Low |
| C5 | Moderate | Moderate | Moderate |
Note: This table is a hypothetical representation based on the analysis of similar 1,2,4-triazole (B32235) structures and is intended for illustrative purposes. Actual values would require specific DFT calculations.
Thermochemical and Energetic Aspects
Relative Stabilities of Tautomers and Conformers
The this compound molecule can exist in different tautomeric and conformational forms. The "ol" form (or hydroxy tautomer) is in equilibrium with its "one" (or keto) tautomer, 4-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one. The relative stability of these tautomers is crucial for understanding the molecule's chemical behavior.
Computational studies on related 1,2,4-triazole systems have consistently shown that the position of substituents and the nature of the solvent play a significant role in determining the most stable tautomer. For the parent 1,2,4-triazole, different tautomeric forms can exist, and their stability is a subject of computational investigation. In the case of this compound, the ethyl group at the N4 position will influence the tautomeric equilibrium. It is generally observed in similar heterocyclic systems that the keto-enol tautomerism is highly dependent on the electronic nature of the substituents and the surrounding medium.
Conformational analysis of the ethyl group is also important. The rotation around the N-C bond of the ethyl group leads to different conformers with varying energies. Computational methods can predict the most stable conformer by calculating the potential energy surface as a function of the dihedral angle of the ethyl group.
Protonation/Deprotonation Energetics and Acidity Constants (pKa) Prediction
The acidity constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton. For this compound, both the hydroxyl group and the triazole ring nitrogens can participate in proton exchange. Theoretical calculations can predict the pKa values by analyzing the Gibbs free energy change of the deprotonation reaction in a solvent.
Studies on the pKa values of various 1,2,4-triazole derivatives have been conducted using semi-empirical quantum methods in different solvents. These studies provide a framework for understanding how structural modifications affect the acidity of the triazole ring. For this compound, the hydroxyl group is expected to be the primary acidic site. The electron-donating nature of the ethyl group may slightly increase the pKa of the hydroxyl proton compared to an unsubstituted triazolol. Conversely, the nitrogen atoms of the triazole ring can be protonated in acidic conditions, and their basicity can also be estimated through computational methods.
Table 2: Predicted pKa Values for Potential Protonation/Deprotonation Sites of this compound in Water
| Site | Predicted pKa |
| C3-OH (Deprotonation) | 8.5 - 9.5 |
| N1 (Protonation) | 2.0 - 3.0 |
| N2 (Protonation) | 1.5 - 2.5 |
Note: These values are estimations based on data for similar compounds and would require specific calculations for confirmation.
Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in a solvent or within a biological system. For this compound, MD simulations can provide insights into its solvation structure, conformational dynamics, and interactions with other molecules.
While specific MD simulations for this compound are not extensively documented, studies on other 1,2,4-triazole derivatives in aqueous and acidic media have been performed. nih.gov These simulations reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. nih.gov The orientation and dynamics of the ethyl group, as well as the tautomeric equilibrium, can be monitored over time in a simulation.
Such simulations are crucial for understanding how this compound might behave in a biological environment, for instance, near a receptor site. The dynamic nature of the molecule's interactions can influence its binding affinity and biological activity.
Reactivity Profiles and Mechanistic Investigations Involving 4 Ethyl 4h 1,2,4 Triazol 3 Ol
Electrophilic and Nucleophilic Reaction Pathways of the Triazole Ring
The 1,2,4-triazole (B32235) ring in 4-ethyl-4H-1,2,4-triazol-3-ol exhibits a distinct reactivity profile towards both electrophiles and nucleophiles. The nitrogen atoms of the triazole ring, being electron-rich, are the primary sites for electrophilic attack. Conversely, the carbon atoms of the ring are relatively electron-deficient and thus susceptible to nucleophilic substitution.
Electrophilic Reactions: The nitrogen atoms at positions 1 and 2 of the triazole ring are nucleophilic centers. Alkylation and acylation reactions are common electrophilic substitution pathways. For instance, the alkylation of 1,2,4-triazoles with alkyl halides typically yields a mixture of N1 and N4-alkylated products, with the regioselectivity being influenced by the nature of the substituent on the ring, the alkylating agent, and the reaction conditions. researchgate.net In the case of this compound, the N4 position is already substituted with an ethyl group, directing further alkylation to the N1 or N2 positions. The hydroxyl group at the C3 position can also undergo O-alkylation, leading to the formation of ether derivatives. The regioselectivity between N-alkylation and O-alkylation is a critical aspect of its reactivity, often controlled by the choice of base and solvent.
Nucleophilic Reactions: The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to the presence of the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. This is particularly true for positions C3 and C5. However, in this compound, the C3 position is already substituted with a hydroxyl group. Nucleophilic substitution at this position would require prior activation, for instance, by conversion of the hydroxyl group into a better leaving group like a tosylate or a halide.
Ring-Opening and Ring-Closure Reactions
The stability of the 1,2,4-triazole ring is a notable feature of its chemistry. Generally, the ring is resistant to opening under mild conditions. However, under more forcing conditions, such as strong acids or bases at elevated temperatures, ring cleavage can occur. The specific conditions and products of such reactions for this compound are not extensively documented in the available literature.
Conversely, the 1,2,4-triazole ring system is often synthesized through various ring-closure or cyclization reactions. These synthetic routes typically involve the condensation of hydrazines or their derivatives with compounds containing a C-N-C skeleton. While this pertains to the synthesis of the triazole core itself, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused heterocyclic systems. For example, if a suitable functional group is introduced at the C5 position or on the N-ethyl group, subsequent intramolecular reactions can lead to the formation of bicyclic or polycyclic structures.
Cycloaddition Reactions of the 1,2,4-Triazole Core
The 1,2,4-triazole ring can participate in cycloaddition reactions, although its aromatic character can render it less reactive than non-aromatic counterparts. The specific reactivity in cycloadditions is highly dependent on the substituents present on the ring. For instance, 1,2,4-triazole-3,5-diones are known to act as dienophiles in Diels-Alder reactions. acgpubs.orgresearchgate.netrsc.org
For this compound, its tautomeric form, 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is more likely to participate in cycloaddition reactions. The C=N double bond within the ring could potentially act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.orgyoutube.comijrpc.com Photochemical syntheses of 1,2,4-triazoles have also been reported, involving cycloaddition reactions of photochemically generated intermediates. nih.govrsc.orgrsc.org However, specific studies detailing the cycloaddition reactivity of this compound are scarce.
Reaction Selectivity and Stereo-control in Derivatives
Achieving selectivity in the reactions of this compound is a key challenge in its synthetic manipulation. As mentioned earlier, regioselectivity is a significant consideration in electrophilic reactions like alkylation, where multiple nitrogen and oxygen atoms can be targeted. The choice of reagents, solvents, and temperature can be crucial in directing the reaction to the desired position.
Kinetic and Thermodynamic Parameters of Key Transformations
Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the scientific literature. Such data is crucial for understanding the reaction mechanisms and for optimizing reaction conditions.
Kinetic studies would provide information on reaction rates, activation energies, and the influence of catalysts or inhibitors on the transformations of this compound. For example, determining the rate constants for N-alkylation versus O-alkylation under various conditions would allow for a quantitative understanding of the regioselectivity.
Thermodynamic parameters, such as the enthalpy and entropy of reaction, would provide insights into the feasibility and equilibrium position of various transformations. The thermal stability of 1,2,4-triazole derivatives has been investigated, providing information on their decomposition pathways and the associated energetic parameters. Computational studies could also be employed to predict the thermodynamic properties of this compound and its reaction intermediates and products.
Below is a table summarizing the general reactivity of the 1,2,4-triazole core, which can be extrapolated to understand the potential reactivity of this compound.
| Reaction Type | Reactive Site(s) on 1,2,4-Triazole Core | General Reactants | Expected Product Type |
| Electrophilic Substitution | Ring Nitrogen Atoms (N1, N2) | Alkyl halides, Acyl chlorides | N-Substituted triazoles |
| Nucleophilic Substitution | Ring Carbon Atoms (C3, C5) | Nucleophiles (with prior activation of leaving group) | C-Substituted triazoles |
| Cycloaddition (as Dienophile) | C=N bond (in tautomeric form) | Dienes | Fused heterocyclic systems |
| Cycloaddition (as Dipolarophile) | C=N bond (in tautomeric form) | 1,3-Dipoles | Fused heterocyclic systems |
Advanced Applications of 4 Ethyl 4h 1,2,4 Triazol 3 Ol and Its Derivatives in Chemical Science Excluding Clinical/pharmaceutical
Applications in Materials Science and Optoelectronics
Derivatives of the 4H-1,2,4-triazole core have been extensively investigated for their use in organic electronic devices, where their chemical stability and electronic properties are highly advantageous. researchgate.net
The 1,2,4-triazole (B32235) system is recognized for its excellent electron-transport and hole-blocking capabilities, which stem from its highly electron-deficient character. researchgate.net This property is crucial for enhancing the efficiency and stability of multi-layered organic electronic devices. The triazole moiety facilitates the intramolecular transport of electrons, a key function for an Electron Transport Layer (ETL) material. researchgate.netsigmaaldrich.com In devices like OLEDs, the ETL must efficiently accept electrons from the cathode and transport them to the emissive layer, while simultaneously blocking the passage of holes from the emissive layer to the cathode. The high electron affinity of the triazole ring makes it well-suited for this dual role. The 4-ethyl substituent on the 4-ethyl-4H-1,2,4-triazol-3-ol molecule can further influence these properties by modifying the molecule's solubility and film-forming characteristics, which are important for device fabrication.
Building on their electron-transporting properties, 1,2,4-triazole derivatives are frequently incorporated into Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). researchgate.net Their function is typically as a host material in the emissive layer or as a dedicated electron-transport and hole-blocking layer. researchgate.net The use of these materials can lead to devices with improved performance, including higher efficiency and longer operational lifetimes. researchgate.net By preventing hole leakage to the cathode and balancing the charge carrier injection and transport within the device, this compound and its analogs contribute to more efficient recombination of electrons and holes in the emissive layer, which is the fundamental process of light generation in OLEDs. google.com The versatility of the triazole structure allows for chemical modifications to tune the emission color of the resulting devices. bas.bg
Heterocyclic compounds containing the 1,2,4-triazole core have attracted significant attention for their potential in nonlinear optical (NLO) applications. nih.govnih.govdntb.gov.ua NLO materials are capable of altering the properties of light that passes through them and are essential for technologies like optical switching and frequency conversion. Research into novel derivatives of 4-methyl-4H-1,2,4-triazole has demonstrated their significant NLO characteristics. nih.govnih.govdntb.gov.ua
In a detailed study using density functional theory (DFT), scientists synthesized and characterized several N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.govnih.gov The investigation focused on their geometrical parameters, HOMO-LUMO energy gaps, and NLO properties, including linear polarizability (α) and hyperpolarizabilities (β and γ). nih.govdntb.gov.ua The results indicated that these compounds, particularly compound 7c , possess large hyperpolarizability values, marking them as promising candidates for the development of advanced NLO materials. nih.govnih.govresearchgate.net
Table 1: NLO Properties of 4-Methyl-4H-1,2,4-triazole Derivatives Data sourced from a DFT study on related triazole derivatives. nih.govnih.gov
| Compound | HOMO-LUMO Gap (eV) | Linear Polarizability (α) (x 10⁻²³ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁵ esu) |
|---|---|---|---|---|
| 7a | 4.673 | 4.026 | 4.148 | 2.996 |
| 7b | 4.701 | 4.108 | 2.508 | 3.197 |
| 7c | 4.618 | 4.195 | 6.317 | 4.314 |
These findings suggest that materials based on the 4-alkyl-4H-1,2,4-triazole scaffold have significant potential for use in optoelectronic device fabrication. nih.govnih.govdntb.gov.ua
Coordination Chemistry and Metal Complexes
The 1,2,4-triazole scaffold is a versatile and widely used ligand in coordination chemistry, capable of forming a vast array of metal complexes, coordination polymers, and Metal-Organic Frameworks (MOFs). isres.orgtennessee.edu
The this compound molecule is an excellent candidate for ligand design due to its multiple potential coordination sites. The triazole ring itself contains two adjacent nitrogen atoms (at positions 1 and 2) that can chelate a single metal center or, more commonly, bridge two different metal centers in a μ-N1,N2 fashion. mdpi.comresearchgate.net This bridging capability is fundamental to the formation of one-, two-, and three-dimensional coordination polymers. mdpi.com
Furthermore, the molecule exists in tautomeric equilibrium with its keto form, 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The exocyclic oxygen atom (from the hydroxyl/oxo group) provides an additional coordination site. This allows the molecule to act as a versatile ligand, potentially binding in monodentate, bidentate, or bridging modes. The combination of the N1,N2-bridge from the triazole ring and coordination through the exocyclic oxygen can lead to the formation of complex and robust polynuclear structures. The ethyl group at the N4 position provides steric influence and enhances the solubility of the resulting metal complexes in organic solvents.
The reaction of 1,2,4-triazole-based ligands with various metal ions is a well-established route to synthesizing coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.comtennessee.edu These materials are of great interest due to their diverse structures and potential applications in areas such as gas storage and separation. researchgate.net
By utilizing linkers containing the 1,2,4-triazole moiety, researchers have successfully constructed 1D, 2D, and 3D frameworks. mdpi.comresearchgate.net For example, a related neutral bidentate ligand, ethyl-4H-1,2,4-triazol-4-yl-acetate, has been used to create a family of 1D coordination polymers that exhibit spin crossover (SCO) properties, a phenomenon with potential applications in data storage and sensor technology. mdpi.com The ability of the triazole ring to mediate magnetic interactions between metal centers is a key feature in the design of such functional materials. The structural features of this compound make it a highly suitable building block for creating new CPs and MOFs with potentially novel topologies and properties. tennessee.edu
Investigation of Spin-Crossover (SCO) Phenomena in Triazole-Based Complexes
The 1,2,4-triazole moiety is a cornerstone in the design of coordination complexes that exhibit spin-crossover (SCO) behavior. googleapis.com This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) electronic state in a d-block metal ion, which can be triggered by external stimuli like temperature, pressure, or light. epa.gov Iron(II) complexes, in particular, have been a major focus of this research. mdpi.comrjptonline.org
In these complexes, 4-substituted-1,2,4-triazole ligands act as bridging units, connecting metal centers (commonly Fe(II)) through their N1 and N2 atoms to form one-dimensional polymeric chains. isres.org The substituent at the N4 position, such as an ethyl group, plays a critical role in modulating the ligand field strength around the metal ion. This, in turn, influences the energy gap between the LS and HS states and dictates the temperature (T½) at which the spin transition occurs. mdpi.comisres.org
Research on Fe(II) complexes with various 4-substituted 1,2,4-triazoles demonstrates this tuning effect. For instance, a complex incorporating an ethyl-substituted triazole derivative, Fe(ethyl-4H-1,2,4-triazol-4-yl-acetate)₃₂, has been studied for its SCO properties. researchgate.net The dehydration of related solvated complexes can significantly alter the spin state, often stabilizing the LS state, which is interpreted as an internal pressure effect within the crystal lattice. researchgate.net Studies on a series of [Fe(II)(R-trz)₃]X₂ type complexes (where R-trz is a 4-substituted triazole) show that the nature of the 'R' group and the counter-anion (X) systematically controls the SCO characteristics, including the transition temperature and the presence of thermal hysteresis—a key feature for potential memory device applications. isres.org
The table below summarizes the spin transition temperatures for various Fe(II) complexes with different 4-substituted 1,2,4-triazole ligands, illustrating the influence of the substituent on the SCO properties.
| Fe(II) Complex Ligand (4-R-1,2,4-triazole) | Spin Transition Temperature (T½) | Hysteresis Width (K) | Reference |
| 4-amino-1,2,4-triazole | T½↓ = 290 K, T½↑ = 304 K | 14 | isres.org |
| 4-(2'-hydroxyethyl)-1,2,4-triazole | T½↓ = 300 K, T½↑ = 330 K | 30 | researchgate.net |
| ethyl 4H-1,2,4-triazol-4-yl-propionate | T½↓ = 228 K, T½↑ = 232 K | 4 | researchgate.net |
| 4-(1,2,4-triazol-4-yl)ethanesulfonate | T½↓ = 343 K, T½↑ = 357 K | 14 | epo.org |
This table presents data for illustrative purposes based on findings for related 4-substituted 1,2,4-triazole complexes.
Role as Precursors and Intermediates in Agrochemical Synthesis
The 1,2,4-triazole ring is a foundational structural motif in a significant class of modern agrochemicals, particularly systemic fungicides. rjptonline.orgmdpi.comnih.gov These compounds function primarily by inhibiting the 14α-demethylase enzyme (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.netmdpi.comsymbiosisonlinepublishing.com The nitrogen atom at the N4 position of the triazole ring binds to the heme iron atom at the active site of the enzyme, disrupting its function. researchgate.net
While complex triazole derivatives are the final active ingredients, their industrial synthesis often relies on the core 1,2,4-triazole heterocycle as a key precursor. mdpi.comgoogle.comgoogle.com For example, the synthesis of major commercial fungicides like propiconazole (B1679638) and tebuconazole (B1682727) involves the nucleophilic attack of 1,2,4-triazole (often as its alkali metal salt) on a complex electrophilic intermediate, typically a substituted epoxide or a molecule with a good leaving group. google.comgoogle.comnih.gov
A representative synthesis pathway for a triazole fungicide involves:
Preparation of a complex, functionalized side-chain, often containing a halogenated phenyl group and a hydroxyl or epoxide group.
Reaction of this electrophilic intermediate with the potassium or sodium salt of 1,2,4-triazole. google.comgoogle.com The triazole acts as a nucleophile, displacing a leaving group (like bromide) or opening an epoxide ring to form the final carbon-nitrogen bond that links the triazole head to the functionalized side-chain.
For instance, one patented method for producing propiconazole involves the condensation of 1,2,4-triazole sylvite (the potassium salt) with 2-bromoethyl-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. google.com Similarly, the synthesis of tebuconazole can be achieved through the chemocatalytic ring-opening of a chiral epoxy-precursor with 1,2,4-triazole. nih.gov Compounds like this compound belong to this essential family of building blocks, where substitutions on the triazole ring can be carried out before the final coupling step to modulate the properties of the resulting agrochemical.
Chemical Aspects of Corrosion Inhibition Mechanisms (from a surface interaction perspective)
Derivatives of 1,2,4-triazole are highly effective corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, in aggressive acidic environments. google.comCurrent time information in Bangalore, IN.acs.org Their inhibitory action arises from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. mdpi.comorganic-chemistry.org The mechanism of this surface interaction is a combination of physical and chemical adsorption.
The adsorption process is dictated by the molecule's electronic structure. The triazole ring contains π-electrons and three nitrogen heteroatoms with lone pairs of electrons, which act as active centers for interaction with the metal surface. mdpi.comCurrent time information in Bangalore, IN. The mechanism can be described by several key interactions:
Physisorption: This involves electrostatic attraction between the charged metal surface (which becomes protonated in acidic media) and the inhibitor molecule. frontiersin.org
Chemisorption: This is a stronger, more direct interaction involving the sharing of electrons. It occurs through donor-acceptor bonds between the lone pair electrons of the nitrogen and other heteroatoms (like sulfur or oxygen in derivatives) and the vacant d-orbitals of the metal atoms. Current time information in Bangalore, IN. The π-electrons of the triazole ring can also participate in this bonding. symbiosisonlinepublishing.com
A detailed study of 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP), a derivative from the 4-ethyl-1,2,4-triazole (B2591264) family, provides specific insights into this mechanism on mild steel in a 1 M HCl solution. The adsorption of EMTP molecules displaces water molecules from the steel surface, forming a protective film that blocks the active sites for corrosion. The study confirmed that the adsorption process follows the Langmuir adsorption isotherm, which assumes the formation of a uniform monolayer on the metal surface. The calculated free energy of adsorption (ΔG°ads) value of -35.73 kJ mol⁻¹ indicates a spontaneous process involving both physisorption and chemisorption.
Quantum chemical calculations using Density Functional Theory (DFT) further illuminate the interaction, showing that the nitrogen, oxygen, and sulfur atoms in the EMTP molecule are the most probable sites for donating electrons to the d-orbitals of the iron atoms on the mild steel surface.
The table below presents research findings on the corrosion inhibition efficiency of EMTP on mild steel.
| Inhibitor Concentration (mol/L) | Inhibition Efficiency (%) | Surface Coverage (θ) | Corrosion Rate (mm/year) | Reference |
| 0 (Blank) | 0 | 0 | 11.83 | |
| 1.0 x 10⁻⁵ | 78.02 | 0.7802 | 2.60 | |
| 2.5 x 10⁻⁵ | 86.47 | 0.8647 | 1.60 | |
| 5.0 x 10⁻⁵ | 91.55 | 0.9155 | 1.00 | |
| 7.5 x 10⁻⁵ | 93.24 | 0.9324 | 0.80 | |
| 1.0 x 10⁻⁴ | 94.93 | 0.9493 | 0.60 |
Data from gravimetric measurements for mild steel in 1 M HCl at 303 K for 24 hours.
This dual-mode adsorption creates a stable, effective barrier, making this compound derivatives potent and valuable compounds for industrial corrosion protection.
Future Research Directions and Emerging Trends in 4 Ethyl 4h 1,2,4 Triazol 3 Ol Chemistry
Development of Sustainable Synthesis Methodologies and Catalytic Approaches
The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods that are sometimes reliant on harsh reagents or conditions. nih.gov The future of synthesizing 4-ethyl-4H-1,2,4-triazol-3-ol and its analogues lies in the adoption of green chemistry principles. Research is progressively focusing on methodologies that offer improved efficiency, reduced environmental impact, and greater atom economy.
Key areas for future development include:
Microwave and Ultrasound-Assisted Synthesis : The application of microwave irradiation and ultrasound energy offers a path to catalyst-free, solvent-efficient, and rapid synthesis of 1,2,4-triazoles, significantly reducing reaction times compared to conventional heating methods. scispace.comorganic-chemistry.org
Novel Catalytic Systems : There is a growing trend towards employing transition metal catalysts, such as copper and palladium, to facilitate the construction of the triazole ring and its subsequent functionalization. nih.govorganic-chemistry.orgorganic-chemistry.org Copper-catalyzed reactions, which can be performed under an air atmosphere, are particularly attractive for their cost-effectiveness and operational simplicity. organic-chemistry.org Future work could explore Ru-catalyzed C-H arylation, using the triazole moiety as a directing group to enable late-stage functionalization. organic-chemistry.org
Benign Reaction Media : The use of environmentally friendly solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids is an emerging area. nih.govorganic-chemistry.org These solvents can act as the reaction medium and sometimes as a catalyst, and their recyclable nature makes them economically and environmentally viable for large-scale applications. organic-chemistry.org
One-Pot Reactions : The development of one-pot, multicomponent processes for synthesizing complex triazole derivatives is a significant trend. organic-chemistry.orgmdpi.com For instance, the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, a class of compounds closely related to this compound, can be achieved through a one-pot reaction starting from aromatic amines. mdpi.com
Table 1: Comparison of Synthetic Approaches for 1,2,4-Triazole Derivatives
| Method | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Pellizzari Reaction | Heat | Classic method for forming the triazole ring. | scispace.com |
| Einhorn–Brunner Reaction | Weak Acid | Condensation reaction between hydrazines and diacylamines. | scispace.com |
| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid, efficient, often catalyst-free. | scispace.comorganic-chemistry.org |
| Copper Catalysis | Cu(I) or Cu(II) | Readily available catalyst, tolerates various functional groups. | organic-chemistry.org |
| Palladium-Catalyzed Coupling | Pd(PPh₃)₄ | Enables C-C bond formation, such as in Suzuki reactions. | nih.gov |
| Oxidative Cyclization | Ceric Ammonium Nitrate/PEG | Environmentally benign, recyclable reaction medium. | organic-chemistry.org |
Exploration of Novel Supramolecular Architectures and Self-Assembly
The ability of 1,2,4-triazole derivatives to form ordered structures through non-covalent interactions is a burgeoning area of research. The specific arrangement of hydrogen bond donors and acceptors in this compound makes it a prime candidate for the design of novel supramolecular assemblies.
Future research in this domain will likely focus on:
Synthon Engineering : Detailed investigation into the hydrogen-bonding patterns, such as the R²₂(8) supramolecular synthon observed in related 1,2,4-triazole-3-thiones, is crucial. researchgate.net Understanding and controlling these synthons will allow for the rational design of crystal structures with desired properties. PIXEL lattice energy calculations and Hirshfeld surface analysis are powerful tools for dissecting the contributions of coulombic and dispersion forces in the crystal packing. researchgate.netnih.gov
Self-Assembled Monolayers (SAMs) : The self-assembly of related triazole-thiols on metal surfaces to form highly ordered anticorrosive films demonstrates a significant potential application. sigmaaldrich.com Exploring the self-assembly of this compound on various substrates could lead to new functional surfaces for electronics or sensor technology.
Functional Materials from Aggregates : Certain 4-aryl-4H-1,2,4-triazoles have been shown to self-aggregate into ribbon-like supramolecular structures that can function as optical waveguides, propagating photoluminescence. rsc.org Investigating the aggregation behavior of this compound in different solvents could reveal pathways to forming J-aggregates or other ordered structures with unique photophysical properties, relevant for optoelectronic devices. mdpi.com
Integration with Advanced Machine Learning and Artificial Intelligence for Property Prediction
The use of artificial intelligence (AI) and machine learning (ML) to accelerate chemical research is a transformative trend. For this compound, these computational tools can bypass time-consuming experimental work by predicting a wide range of properties.
Emerging applications include:
Quantitative Structure-Property Relationship (QSPR) Modeling : QSPR models establish a mathematical correlation between the molecular structure of a compound and its properties. researchgate.net These models are increasingly used to predict the performance of triazole derivatives in various applications, such as corrosion inhibition, with high accuracy. researchgate.netdinus.ac.id
Artificial Neural Networks (ANNs) : ANNs and other deep learning methods are proving to be more accurate than traditional linear models for predicting complex, non-linear relationships between a molecule's features and its activity. espublisher.com These models can be trained on existing data to predict properties like inhibitory efficiency, solubility, or toxicity for novel triazole structures. espublisher.commdpi.com
ADMET Profile Prediction : In the context of drug discovery, ML tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds early in the design phase. nih.govacs.org This allows for the pre-screening of candidates like this compound for favorable pharmacokinetic properties.
Table 2: Applications of Machine Learning in Triazole Derivative Research
| Application Area | ML/AI Technique Used | Predicted Property | Reference |
|---|---|---|---|
| Corrosion Inhibition | QSPR, ANN, Gradient Boosting | Inhibition Efficiency (IE) | researchgate.netdinus.ac.idespublisher.com |
| Anticancer Activity | EDock-ML, K Nearest Neighbour | Drug-likeness, Sensitivity | mdpi.com |
| Antidiabetic Activity | GA-MLR, QSAR | Biological Activity, Binding Affinity | nih.gov |
| General Drug Properties | AutoML, Hyperopt-sklearn | ADMET Properties (e.g., BBB permeability, hERG inhibition) | acs.org |
Interdisciplinary Research with Other Fields (e.g., energy, environmental science)
The unique properties of the 1,2,4-triazole ring system position compounds like this compound at the intersection of chemistry and other scientific disciplines, particularly in energy and environmental science.
Energy Materials : The investigation of the luminescence properties of 4-alkyl-4H-1,2,4-triazoles opens up possibilities for their use in developing new materials for light-emitting diodes (LEDs) or other optical devices. nih.gov Furthermore, the ability of triazole-based supramolecular structures to act as optical waveguides suggests potential applications in energy transfer and photonics. rsc.org
Environmental Science : A significant area of interdisciplinary research is the application of triazole derivatives as corrosion inhibitors. ijcsi.pro Corrosion is a major issue that leads to material degradation and environmental contamination. espublisher.com Triazoles can form protective, self-assembled films on metal surfaces, offering an environmentally sustainable method to prevent material waste and the leakage of hazardous substances. sigmaaldrich.comespublisher.com The development of biodegradable and non-toxic triazole inhibitors is a key future goal. ijcsi.pro
Unexplored Reactivity Pathways and Functional Transformations
While many classical reactions of 1,2,4-triazoles are well-documented, there remains significant scope for discovering novel reactivity pathways and functionalization strategies for this compound.
Future explorations may target:
Tautomeric Reactivity : The compound exists in tautomeric equilibrium between the this compound and 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one forms. A deeper investigation into controlling this tautomerism could unlock selective functionalization at the oxygen, nitrogen, or sulfur (in the case of thione analogues) atoms.
C-H Functionalization : Modern synthetic methods enable the direct functionalization of C-H bonds. Using the triazole ring as a directing group could allow for precise, late-stage modification of the heterocyclic core, providing access to novel derivatives that are otherwise difficult to synthesize. organic-chemistry.org
Click Chemistry and Multicomponent Reactions : The triazole scaffold is a cornerstone of click chemistry. Exploring the participation of this compound or its activated derivatives in cycloaddition reactions or advanced multicomponent reactions could provide efficient pathways to complex molecular architectures. mdpi.com
Electrochemical Synthesis and Modification : The electrochemical behavior of related triazole-thiols has been studied in the context of forming self-assembled monolayers. sigmaaldrich.com Further investigation into the electrochemical properties of this compound could reveal new pathways for synthesis, polymerization, or surface modification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
